

GNF362 and the Orai1/Stim1 Calcium Channel: A Technical Overview

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Compound of Interest		
Compound Name:	GNF362	
Cat. No.:	B15575103	Get Quote

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Introduction

GNF362 is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (ITPKB), a key enzyme in the inositol phosphate signaling pathway.[1][2] While not interacting directly with the Orai1/Stim1 calcium channel, **GNF362** profoundly modulates its activity by altering the cellular levels of inositol phosphates, thereby augmenting store-operated calcium entry (SOCE). This indirect mechanism of action has significant implications for T-cell mediated autoimmune diseases, positioning **GNF362** as a molecule of interest for therapeutic development.[2][3] This technical guide provides an in-depth analysis of **GNF362**'s interaction with the Orai1/Stim1 signaling axis, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.

Core Mechanism of Action

The canonical activation of the Orai1/Stim1 channel, a key conduit for calcium entry in non-excitable cells like lymphocytes, is initiated by the depletion of endoplasmic reticulum (ER) calcium stores.[4][5][6][7][8] This process, known as store-operated calcium entry (SOCE), is a fundamental signaling mechanism in immune cells.[4][6] The binding of an antigen to its receptor on a T-cell triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptor on the ER, causing the release of stored calcium.[6][9] This depletion is sensed by STIM1, an ER-resident protein, which then



translocates to the plasma membrane to bind and activate the Orai1 channel, leading to a sustained influx of extracellular calcium.[5][6][7][8][10]

GNF362's intervention point lies in the subsequent metabolism of IP3. ITPKB, the target of **GNF362**, is responsible for phosphorylating IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4).[2][3] By inhibiting ITPKB, **GNF362** prevents the formation of IP4, leading to an accumulation of IP3. [2] This sustained high level of IP3 prolongs the depletion of ER calcium stores, thereby enhancing and sustaining the activation of the Orai1/Stim1 channel and augmenting SOCE.[1] [2] The resulting elevated intracellular calcium levels in activated T-cells can trigger apoptosis, providing a potential therapeutic strategy for autoimmune disorders.[2][3]

Quantitative Data

The following tables summarize the key quantitative parameters of **GNF362**'s activity based on published literature.

Parameter	Target	Value	Reference
IC50	ITPKA	20 nM	[11]
IC50	ITPKB	9 nM	[11]
IC50	ITPKC	19 nM	[11]
EC50 (Calcium Influx)	Mouse Splenocytes	12 nM	[1][11]

Table 1: In vitro activity of **GNF362**.

Experimental Protocols Biochemical Kinase Assay for ITPK Activity

This protocol outlines the methodology used to determine the IC50 values of **GNF362** against purified inositol trisphosphate kinases.

• Enzyme and Substrate Preparation: Purified recombinant human ITPKA, ITPKB, and ITPKC are used. The substrate, inositol 1,4,5-trisphosphate (IP3), is prepared in a suitable buffer.



- Compound Dilution: GNF362 is serially diluted in DMSO to generate a range of concentrations for IC50 determination.
- Kinase Reaction: The kinase reaction is initiated by mixing the purified kinase, IP3, and ATP
 in a reaction buffer. GNF362 at various concentrations is added to the reaction mixture.
- Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kinase assay kit, such as Kinase-Glo.
 Luminescence is read on a plate reader.
- Data Analysis: The luminescence data is normalized to controls (no inhibitor and no enzyme). The IC50 values are calculated by fitting the concentration-response data to a fourparameter logistic equation.

Cellular Calcium Flux Assay

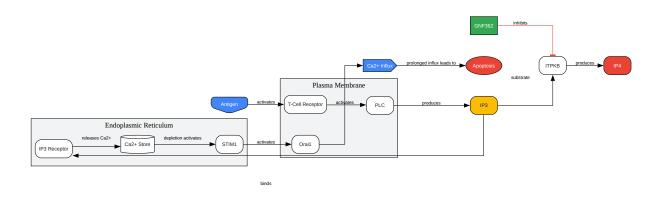
This protocol describes the measurement of **GNF362**'s effect on store-operated calcium entry in splenocytes.

- Cell Preparation: Isolated mouse splenocytes are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer.
- Compound Incubation: The Fluo-4 loaded cells are pre-incubated with varying concentrations of GNF362.
- Stimulation: Store depletion is initiated by stimulating the cells with an appropriate agonist, such as anti-IgM for B-cells.
- Calcium Measurement: Calcium influx is triggered by the addition of extracellular calcium.
 The change in Fluo-4 fluorescence, corresponding to the intracellular calcium concentration, is measured over time using a fluorescence plate reader (e.g., FLIPR).
- Data Analysis: The peak fluorescence intensity or the area under the curve is used to
 quantify the calcium response. EC50 values are determined by plotting the response against
 the GNF362 concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

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Signaling Pathway of GNF362's Indirect Action on Orai1/Stim1

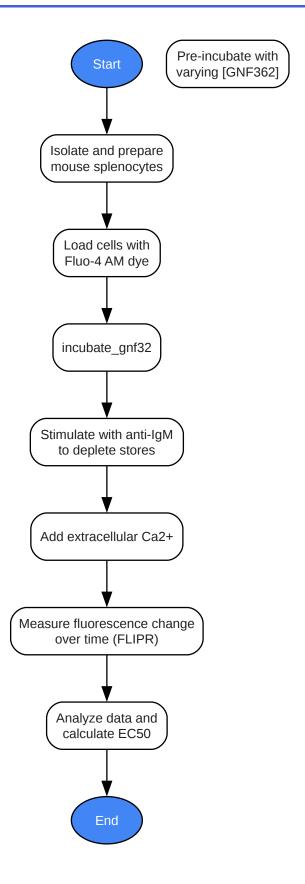


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Caption: **GNF362** inhibits ITPKB, leading to increased IP3, sustained Ca2+ store depletion, and enhanced Orai1/Stim1-mediated Ca2+ influx.

Experimental Workflow for Cellular Calcium Flux Assay





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Caption: Workflow for determining the EC50 of GNF362 on calcium influx in splenocytes.



Conclusion

GNF362 represents a novel approach to modulating the Orai1/Stim1 calcium channel activity. Its indirect mechanism, through the inhibition of ITPKB, provides a nuanced method for enhancing calcium signaling in specific cellular contexts, such as activated T-lymphocytes. This targeted augmentation of SOCE offers a promising therapeutic avenue for autoimmune diseases by promoting the apoptosis of pathogenic T-cells. Further research into the long-term effects and potential off-target interactions of GNF362 will be crucial for its clinical development. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working in this area.

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